molecular formula C7H14N2O B1662093 N-(2-(Dimethylamino)ethyl)acrylamide CAS No. 925-76-8

N-(2-(Dimethylamino)ethyl)acrylamide

Cat. No. B1662093
Key on ui cas rn: 925-76-8
M. Wt: 142.2 g/mol
InChI Key: WDQKICIMIPUDBL-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

174.2 g (1.0 mole) of N-(2-dimethylaminoethyl)-3-methoxypropionamide (according to Example 17) are heated with 1.5 g of sodium hydroxide in a high vacuum at 90° to 110° C. Within about 30 minutes the methanol is split off, vigorous foaming occurring. The temperature is increased and 85 g (0.6 mole=60% of the theoretical yield) of colorless oil having a Bp0.1 of 85°-90° C. are distilled off.
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[CH2:3][CH2:4][NH:5][C:6](=[O:11])[CH2:7][CH2:8]OC.[OH-].[Na+]>>[CH3:1][N:2]([CH3:12])[CH2:3][CH2:4][NH:5][C:6](=[O:11])[CH:7]=[CH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
174.2 g
Type
reactant
Smiles
CN(CCNC(CCOC)=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Within about 30 minutes the methanol is split off
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is increased
CUSTOM
Type
CUSTOM
Details
85 g (0.6 mole=60% of the theoretical yield) of colorless oil
CUSTOM
Type
CUSTOM
Details
a Bp0.1 of 85°-90° C.
DISTILLATION
Type
DISTILLATION
Details
are distilled off

Outcomes

Product
Name
Type
Smiles
CN(CCNC(C=C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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